Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate
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Overview
Description
Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate is a chemical compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate typically involves the reaction of cyclopentanone with ethyl cyanoacetate and sulfur in the presence of a base such as morpholine. The reaction is carried out in methanol at a temperature of around 35°C, followed by heating at 45°C for several hours . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate is not fully understood. thiophene derivatives are known to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate .
- Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate .
- 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid derivatives .
Uniqueness
Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C10H12O2S |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxylate |
InChI |
InChI=1S/C10H12O2S/c1-2-12-10(11)9-8-5-3-4-7(8)6-13-9/h6H,2-5H2,1H3 |
InChI Key |
BQZVUNGFLFYOQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCC2=CS1 |
Origin of Product |
United States |
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